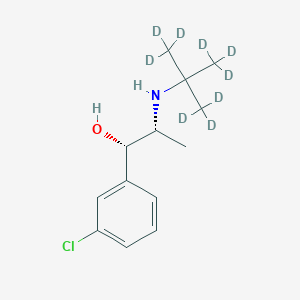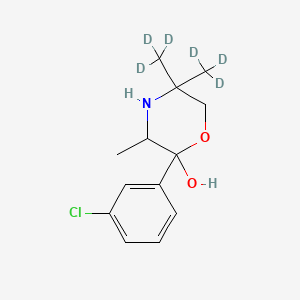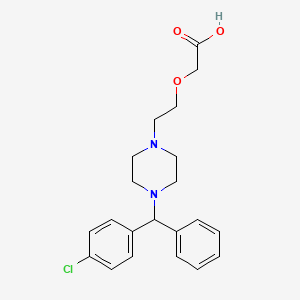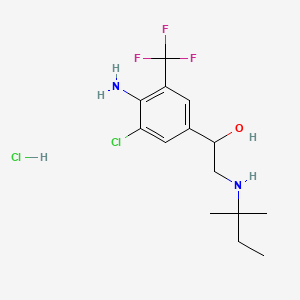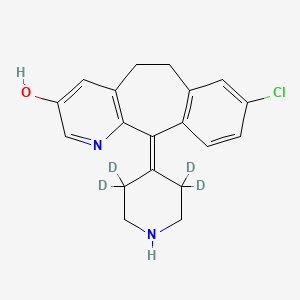
3-Hydroxy Desloratadine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Desloratadine-d4 is a deuterated form of 3-hydroxy desloratadine, which is an active metabolite of the antihistamine drug, Desloratadine . Desloratadine is used to treat various allergic conditions such as hay fever, urticaria, and allergic rhinitis .
Synthesis Analysis
Desloratadine is hydroxylated by CYP2C8 upon earlier glucuronidation by UGT2B10 as an obligatory step . The reaction mixture was cooled to 0 °C and quenched by the addition of 2N hydrochloric acid to below pH 2 and the resulting solution was stirred at room temperature for 15 minutes .Molecular Structure Analysis
The molecular formula of 3-Hydroxy Desloratadine-d4 is C19H15D4ClN2O and it has a molecular weight of 330.84 . It is the deuterium labeled analogue of 3-Hydroxy desloratadine, which is an active metabolite of Loratadine .Chemical Reactions Analysis
3-Hydroxy Desloratadine-d4 is the deuterium labeled 3-Hydroxy desloratadine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis
The molecular formula of 3-Hydroxy Desloratadine-d4 is C19H15D4ClN2O and it has a molecular weight of 330.84 . It is the deuterium labeled analogue of 3-Hydroxy desloratadine, which is an active metabolite of Loratadine .Applications De Recherche Scientifique
Metabolism and Enzymatic Activity : The formation of 3-Hydroxydesloratadine involves sequential reactions, including N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8, and a deconjugation event (Kazmi, Barbara, Yerino, & Parkinson, 2015). This metabolism pathway is crucial for understanding the drug's efficacy and potential interactions with other medications.
Pharmacokinetics in Various Conditions : Studies have been conducted to assess the pharmacokinetics of Desloratadine and its metabolites, including 3-Hydroxy Desloratadine, in different populations and under varying conditions. For instance, the pharmacokinetics and safety of Desloratadine in subjects with moderate hepatic impairment have been evaluated, providing insights into how liver function affects drug metabolism (Gupta, Kantesaria, & Wang, 2007).
Bioanalytical Techniques : Advanced bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the quantification of Desloratadine and 3-Hydroxy Desloratadine in human plasma. These methods are vital for clinical pharmacokinetic studies and ensuring precise dosing (Shen, Wang, Tadros, & Hayes, 2006).
Pharmacological and Clinical Efficacy : Desloratadine, and by extension, its metabolites like 3-Hydroxy Desloratadine, exhibit anti-allergic and anti-inflammatory effects. These properties are useful in treating conditions like seasonal allergic rhinitis and chronic idiopathic urticaria (Agrawal, 2001).
Development of Pharmaceutical Formulations : Research has been conducted on formulating Desloratadine in various pharmaceutical forms, such as orally disintegrating tablets, to improve patient compliance and mask the bitter taste. These formulations indirectly involve the understanding of its metabolites like 3-Hydroxy Desloratadine (Etman, Gamal, Nada, & Shams-eldeen, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
13-chloro-2-(3,3,5,5-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFMTPISBHBIKE-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CNCC(C1=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy Desloratadine-d4 | |
Q & A
Q1: Why is 3-Hydroxy Desloratadine-D4 used as an internal standard in this study?
A1: 3-Hydroxy Desloratadine-D4 is a deuterated form of 3-Hydroxy Desloratadine, the primary metabolite of Desloratadine. Utilizing a deuterated analog as an internal standard offers several advantages in quantitative analysis using mass spectrometry:
- Similar Chemical Behavior: Due to the structural similarity, 3-Hydroxy Desloratadine-D4 is expected to exhibit very similar chromatographic behavior to the analyte (3-Hydroxy Desloratadine) during the extraction and separation processes. [] This helps to minimize variability and improve the accuracy of the analysis.
- Distinct Mass Signal: The four deuterium atoms in 3-Hydroxy Desloratadine-D4 increase its molecular weight compared to the non-deuterated form. This allows for clear differentiation and quantification of both the analyte and internal standard during mass spectrometric detection. []
Q2: How does the use of 3-Hydroxy Desloratadine-D4 contribute to the validation of the analytical method?
A2: Incorporating 3-Hydroxy Desloratadine-D4 as an internal standard is crucial for method validation as it helps to ensure:
- Accuracy: By accounting for potential losses during sample preparation and variations in instrument response, the use of an internal standard allows for more accurate quantification of 3-Hydroxy Desloratadine in the plasma samples. []
- Precision: The consistent use of 3-Hydroxy Desloratadine-D4 helps to improve the repeatability (intra-day precision) and reproducibility (inter-day precision) of the analytical method. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





